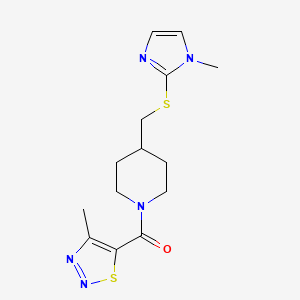

(4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H19N5OS2 and its molecular weight is 337.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of action

The compound contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of “(4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone” could be diverse and depend on the specific context of its use.

Mode of action

Many imidazole derivatives exert their effects by interacting with enzymes or receptors in the body .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be involved .

Pharmacokinetics

Many imidazole derivatives are known to be well absorbed and distributed in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically starts with a base thiadiazole structure, which is then subjected to specific substitution reactions to introduce the 4-methyl and 1H-imidazol-2-yl groups

Industrial Production Methods: : Industrial-scale synthesis may leverage catalytic processes and advanced reaction engineering to optimize yield and purity. Techniques such as continuous flow chemistry might be employed to streamline production.

Analyse Chemischer Reaktionen

Types of Reactions: : This compound undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Oxidation reactions might involve agents like potassium permanganate or hydrogen peroxide, while reduction may use agents like lithium aluminum hydride. Substitution reactions often utilize reagents such as alkyl halides under specific solvent conditions.

Major Products Formed: : The major products from these reactions depend on the reactive site targeted. For instance, oxidation at the methyl group might yield a carboxylic acid derivative, while substitution reactions could introduce different alkyl or aryl groups.

Scientific Research Applications: : This compound's unique structure makes it valuable in multiple domains:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Studied for its interactions with various biological pathways, potential as an enzyme inhibitor or activator.

Medicine: : Explored for therapeutic potential, particularly in designing new drugs targeting specific receptors.

Biologische Aktivität

The compound (4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone represents a novel class of hybrid molecules that combine the structural characteristics of thiadiazoles and imidazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure integrates a thiadiazole ring, known for its pharmacological properties, with an imidazole moiety that enhances its biological profile. The presence of sulfur in the thiadiazole ring is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study focused on imidazole-fused thiadiazole analogues demonstrated strong antifungal activity against Candida albicans, with minimal cytotoxicity towards human cells. Notably, one compound showed a minimum inhibitory concentration (MIC) of 0.16 μg/mL against C. albicans, indicating high potency compared to standard treatments .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 21a | 0.16 | Candida albicans |

| Control | 0.50 | Gatifloxacin |

| Control | 0.50 | Fluconazole |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A review highlighted various compounds that exhibited cytotoxic effects against different cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.28 μg/mL against MCF-7 breast cancer cells and 0.52 μg/mL against A549 lung carcinoma cells . The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly affect cytotoxicity.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | A549 | 0.52 |

| Compound C | SK-MEL-2 | 4.27 |

The mechanism underlying the biological activity of thiadiazole derivatives often involves interactions with cellular targets such as enzymes or receptors critical for cell survival and proliferation. For example, studies have shown that these compounds can induce apoptosis in cancer cells without causing cell cycle arrest, indicating a targeted mechanism that could minimize side effects associated with traditional chemotherapeutics .

Case Studies

- Thiadiazole Derivatives Against Protozoan Parasites : A recent study evaluated the efficacy of several thiadiazole derivatives against Trypanosoma cruzi and Leishmania donovani. Compounds showed up to 71% inhibition of parasite proliferation at a concentration of 50 μM, highlighting their potential as antiprotozoal agents .

- Cytotoxicity Evaluation : In vitro assays using Vero cells demonstrated low toxicity across various thiadiazole derivatives, suggesting a favorable safety profile for further development as therapeutic agents .

Eigenschaften

IUPAC Name |

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5OS2/c1-10-12(22-17-16-10)13(20)19-6-3-11(4-7-19)9-21-14-15-5-8-18(14)2/h5,8,11H,3-4,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUQVYNAMDWRFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.